2-[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4-chlorophenol
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Overview
Description
Preparation Methods
The synthesis of 2-[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4-chlorophenol typically involves multi-step organic reactions. One common method is the Suzuki cross-coupling reaction, which involves the coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., OH-, NH3).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4-chlorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving molecular interactions and biological pathways.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4-chlorophenol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds to 2-[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4-chlorophenol include:
- 2-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4-chlorophenol
- 2-[9-Bromo-2-(2-furyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4-chlorophenol
- 9-Bromo-5-(2-chlorophenyl)-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine .
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
CAS No. |
303060-18-6 |
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Molecular Formula |
C26H18BrClN2O2 |
Molecular Weight |
505.8 g/mol |
IUPAC Name |
2-(9-bromo-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)-4-chlorophenol |
InChI |
InChI=1S/C26H18BrClN2O2/c27-18-7-10-25-20(12-18)23-14-22(17-6-5-15-3-1-2-4-16(15)11-17)29-30(23)26(32-25)21-13-19(28)8-9-24(21)31/h1-13,23,26,31H,14H2 |
InChI Key |
UBLCMNDKWHWZGA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=C(C=CC(=C6)Cl)O |
Origin of Product |
United States |
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